

# The Role of UF010 in Gene Expression Regulation: A Technical Guide

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## Compound of Interest

Compound Name: UF010

Cat. No.: B1683365

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## Abstract

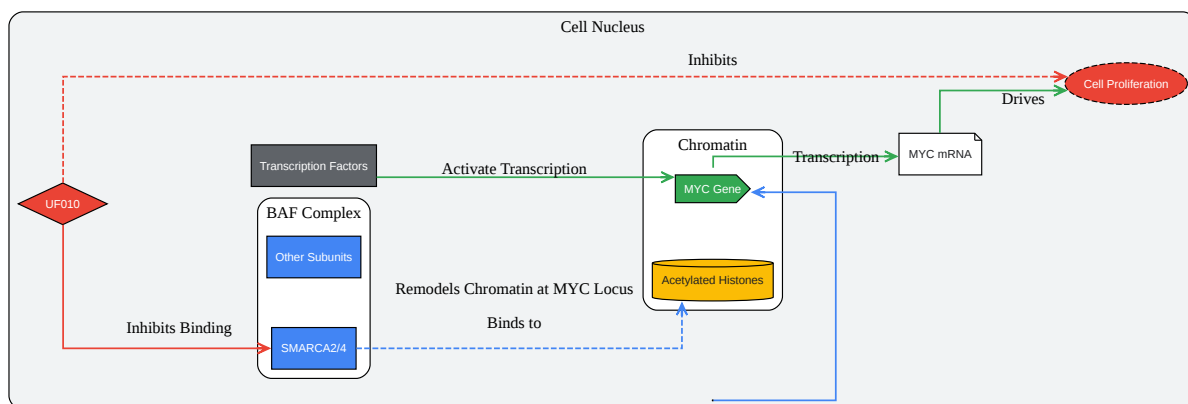
**UF010** is a potent and selective chemical probe for the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATP-dependent helicases, core components of the human SWI/SNF (BAF) chromatin remodeling complex. By inhibiting these bromodomains, **UF010** provides a powerful tool to investigate the role of the BAF complex in gene regulation and disease. This document outlines the mechanism of action of **UF010**, its effects on gene expression with a focus on the downregulation of the MYC oncogene, and provides detailed experimental protocols for its use. The data presented herein demonstrates the anti-proliferative effects of **UF010** in Acute Myeloid Leukemia (AML) cell lines, highlighting its therapeutic potential.

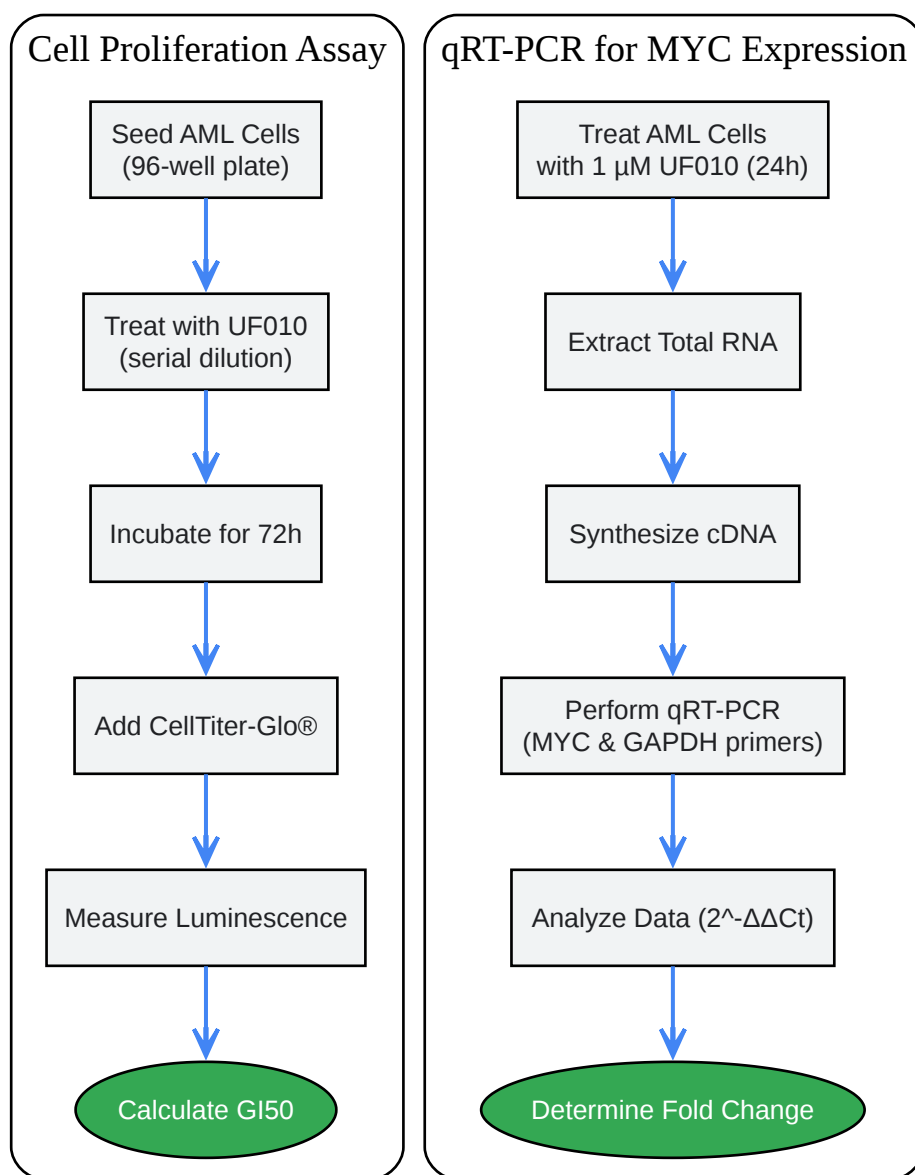
## Mechanism of Action: Targeting the BAF Chromatin Remodeling Complex

The SWI/SNF (BAF) chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The SMARCA2 and SMARCA4 subunits contain bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for anchoring the BAF complex to specific genomic loci.

**UF010** acts as a competitive inhibitor at the acetyl-lysine binding pocket of the SMARCA2/4 bromodomains. This inhibition prevents the BAF complex from localizing to its target genes, leading to alterations in chromatin structure and subsequent changes in gene expression. One of the key downstream effects of **UF010**-mediated inhibition is the downregulation of the proto-oncogene MYC, a critical driver of cell proliferation and survival in many cancers, including AML.

## Signaling Pathway Diagram





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- To cite this document: BenchChem. [The Role of UF010 in Gene Expression Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683365#uf010-s-role-in-gene-expression-regulation\]](https://www.benchchem.com/product/b1683365#uf010-s-role-in-gene-expression-regulation)

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